molecular formula C20H22ClN5O2 B2985012 1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one CAS No. 1251579-05-1

1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one

Cat. No. B2985012
CAS RN: 1251579-05-1
M. Wt: 399.88
InChI Key: VBLFUDBQQHJBBY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C20H22ClN5O2 and its molecular weight is 399.88. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

Piperazinyl oxazolidinone derivatives, including structures resembling the compound , have shown significant antibacterial properties against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (S. aureus) (Tucker et al., 1998). These compounds exhibit in vivo potency comparable to linezolid, suggesting their potential as novel antibacterial agents.

Anticancer Agents

Some derivatives related to the compound have been synthesized and evaluated for their anticancer activity. Notably, compounds featuring the pyridyl-piperazine structure have shown promise against various cancer cell lines (El-Masry et al., 2022). These studies indicate the potential of such compounds in the development of new anticancer therapies.

Antimicrobial Agents

Derivatives incorporating elements of the compound's structure have been assessed for antimicrobial efficacy. Studies have found moderate activity against both gram-positive and gram-negative bacteria, as well as fungi, highlighting their potential as broad-spectrum antimicrobial agents (Guna et al., 2009).

Anti-Inflammatory and Analgesic Agents

Research into novel 4(3H)-quinazolinone derivatives, structurally related to the compound, has revealed potential anti-inflammatory and analgesic properties. This suggests the compound's framework could be useful in developing new treatments for inflammation and pain (Farag et al., 2012).

Antifungal Agents

Compounds with structural similarities have also been explored for their antifungal capabilities. These investigations offer insights into the compound's potential application in combating fungal infections (Volkova et al., 2020).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2/c21-16-4-6-17(7-5-16)26-14-13-25(20(26)28)15-19(27)24-11-9-23(10-12-24)18-3-1-2-8-22-18/h1-8H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLFUDBQQHJBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3CCN(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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